
GDC-0575
Overview
Description
GDC-0575 (ARRY-575) is a highly selective, orally bioavailable small-molecule inhibitor of checkpoint kinase 1 (CHK1), a key regulator of the DNA damage response (DDR) and cell cycle progression. It exhibits potent inhibitory activity with an IC50 of 1.2 nM against CHK1 . Preclinical studies demonstrate its efficacy in promoting DNA damage, replication stress, and apoptosis in cancer cells, particularly in melanoma, non-small-cell lung cancer (NSCLC), and acute myeloid leukemia (AML) models .
Preparation Methods
The synthesis of GDC-0575 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired chemical properties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the final product. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Key Reaction Steps
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Hydrogenation : A Pt/V catalyst (1% Pt + 2% V/C) facilitates hydrogenation at 50°C under 5 bar H₂ pressure, critical for reducing intermediates .
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Acylation : Cyclopropanecarbonyl chloride (1.5 equivalents) reacts with intermediates at 15°C, followed by ammonium chloride and citric acid washes .
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Buchwald Coupling : Palladium catalysts (e.g., Pd(dba)₃) and ligands (e.g., BINAP) enable aryl amination for pyrazine installation .
Catalytic Reactions and Conditions
Reactions employ transition-metal catalysts and optimized solvents.
Purification and Isolation
Post-reaction purification involves:
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Distillation : Solvent removal under vacuum (55°C) with toluene addition to reduce 2-methyltetrahydrofuran (2-MeTHF) content below 2 wt% .
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Precipitation : Acetonitrile/water mixtures precipitate intermediates, followed by filtration and washing .
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Chromatography : Flash silica or SCX-II resin columns isolate final products .
Structural Modifications and Analogues
GDC-0575’s core structure allows targeted modifications to enhance selectivity and pharmacokinetics:
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C-5 Substitutions : Alkyl, alkynyl, and nitrile groups introduced via Sonogashira or Suzuki couplings (e.g., compound 39 ) .
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C-4 Amination : Piperidine and morpholine derivatives improve CHK1 binding affinity .
Pharmacokinetic Optimization
Reaction design prioritizes oral bioavailability. For example:
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Compound 41 : Achieved 84% oral bioavailability (10 mg/kg dose) via optimized lipophilicity and solubility .
Critical Reaction Parameters
Scientific Research Applications
GDC-0575 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of CHK1 in the DNA damage response and cell cycle regulation.
Biology: Researchers use this compound to investigate the molecular mechanisms underlying CHK1 inhibition and its effects on cellular processes.
Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment, particularly in combination with chemotherapy drugs like gemcitabine.
Mechanism of Action
GDC-0575 exerts its effects by selectively inhibiting CHK1, a key regulator of the DNA damage response and cell cycle progression. By inhibiting CHK1, this compound prevents the activation of DNA repair pathways and induces cell cycle arrest, leading to increased sensitivity to DNA-damaging agents like chemotherapy drugs. This results in enhanced tumor cell death and reduced tumor growth .
The molecular targets and pathways involved in the mechanism of action of this compound include the ATR-CHK1 pathway, which is responsible for detecting and responding to DNA damage. Inhibition of CHK1 by this compound disrupts this pathway, leading to the accumulation of DNA damage and cell death .
Comparison with Similar Compounds
Comparison with Similar CHK1 Inhibitors
Inhibitory Potency and Selectivity
GDC-0575 stands out for its high selectivity and potency compared to other CHK1 inhibitors (Table 1):
- Prexasertib (LY2606368): A second-generation CHK1/2 inhibitor with an IC50 of <1 nM for CHK1, but it lacks oral bioavailability and requires intravenous administration .
- MK-8776 : Shows moderate CHK1 inhibition (IC50 = 5.7 nM) but weaker efficacy in inducing DNA damage compared to this compound .
- AZD7762 : A dual CHK1/2 inhibitor (IC50 = 5–10 nM) with dose-limiting cardiac toxicity, leading to clinical termination .
Table 1: Biochemical and Cellular Potency of CHK1 Inhibitors
Compound | CHK1 IC50 (nM) | Selectivity Over CHK2 | Oral Bioavailability | Key Limitations |
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This compound | 1.2 | >100-fold | Yes | Myelosuppression in combos |
Prexasertib | <1 | Dual CHK1/2 | No (IV only) | Hematologic toxicity |
MK-8776 | 5.7 | Moderate | Yes | Lower DNA damage efficiency |
AZD7762 | 5–10 | Dual CHK1/2 | Yes | Cardiac toxicity |
Mechanistic and Therapeutic Breadth
- Combination Therapies: this compound synergizes with subclinical hydroxyurea (HU) in melanoma and NSCLC models, causing tumor regression with minimal hematologic toxicity. Normal cells recover post-treatment, unlike with gemcitabine combinations .
- Non-Oncology Applications: this compound uniquely improves AD pathology by reducing tau phosphorylation and Aβ levels and suppresses colitis-associated cancer via CCR2+ macrophage modulation . No similar data exist for other CHK1 inhibitors.
Pharmacokinetics (PK)
- This compound achieves rapid plasma concentration (Cmax within 2 hours) and has a half-life of ~22.8 hours, enabling once-daily dosing .
- MK-8776 and AZD7762 have shorter half-lives (~6–8 hours), necessitating frequent dosing .
Table 2: Key Clinical and Preclinical Outcomes
Biological Activity
GDC-0575 is a selective inhibitor of checkpoint kinase 1 (Chk1), a critical regulator of the cellular response to DNA damage. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in enhancing the efficacy of chemotherapeutic agents by overcoming tumor resistance mechanisms.
Chk1 plays a pivotal role in the DNA damage response (DDR), coordinating cell cycle arrest and repair processes. Inhibition of Chk1 by this compound disrupts these processes, leading to increased sensitivity of cancer cells to DNA-damaging agents. This mechanism is particularly relevant in tumors with existing DNA damage or those that have developed resistance to standard therapies.
Key Biological Activities
- Cell Cycle Regulation : this compound induces mitotic catastrophe in cancer cells by overriding cell cycle checkpoints, particularly after DNA damage caused by chemotherapy.
- Antitumor Activity : Preclinical studies have shown that this compound can lead to significant tumor shrinkage and growth delay in xenograft models, demonstrating its potential as an effective anticancer agent.
Phase I Trials
A pivotal Phase I trial assessed the safety, tolerability, and pharmacokinetics of this compound both as a monotherapy and in combination with gemcitabine, a standard chemotherapeutic agent.
Study Design
- Participants : 102 patients with refractory solid tumors.
- Groups :
- Monotherapy : this compound alone.
- Combination Therapy : this compound with gemcitabine (1000 mg/m² or 500 mg/m²).
Results Summary
Parameter | Findings |
---|---|
Median Age | 59 years (range 27-85) |
Common Tumor Types | Breast (37%), others varied |
Adverse Events | Neutropenia (68%), anemia (48%), nausea (43%), fatigue (42%), thrombocytopenia (35%) |
Maximum Concentration Time | Achieved within 2 hours |
Half-Life | Approximately 23 hours |
Confirmed Partial Responses | 4 cases, predominantly in TP53-mutated tumors |
The study concluded that this compound is generally well-tolerated, with manageable hematological toxicities. Notably, preliminary antitumor activity was observed primarily in patients with TP53 mutations, indicating a potential biomarker for responsiveness to treatment .
Additional Findings on Antitumor Efficacy
Further investigations into the biological activity of this compound revealed its effectiveness in models of colitis-associated cancer (CAC). These studies demonstrated that this compound significantly impaired tumor development in murine models, reinforcing its role as an antitumor agent .
Pharmacodynamics and Pharmacokinetics
The pharmacokinetic profile of this compound shows rapid absorption and a favorable half-life, which supports its use in combination therapies. The absence of significant drug-drug interactions when administered with gemcitabine suggests that it can be safely integrated into existing treatment regimens without compromising efficacy .
Q & A
Basic Research Questions
Q. What is the synthetic pathway for GDC-0575, and how can researchers ensure purity and yield for preclinical studies?
this compound is synthesized via an eight-step process starting from 1H-pyrrolo[2,3-b]pyridine. Key steps include oxidation, chlorination, nitration, bromination, aromatic nucleophilic substitution, hydrogenation, condensation, and deprotection. To ensure purity (>98.8%) and yield (25.2%), researchers should employ high-performance liquid chromatography (HPLC) for purity validation and optimize reaction conditions (e.g., temperature, catalysts) at each step. Mass spectrometry and nuclear magnetic resonance (NMR) are critical for structural confirmation .
Q. How does this compound inhibit Chk1, and what experimental methods validate its mechanism of action?
this compound binds to the ATP-binding pocket of Chk1, a serine-threonine kinase critical for DNA damage response. Researchers use kinase activity assays (e.g., ADP-Glo™) to measure inhibition potency (IC₅₀). Western blotting for downstream targets like phosphorylated CDC25C and flow cytometry for cell cycle arrest (S/G2-M phase) are standard validation methods. siRNA knockdown of Chk1 can further confirm on-target effects .
Q. What in vitro and in vivo models are commonly used to study this compound’s efficacy in cancer research?
Common models include:
- HEK293/tau and N2a/APP cells for assessing cytotoxicity and apoptosis via MTT assays and Annexin V staining .
- AOM/DSS-induced colitis-associated cancer and 3% DSS colitis mouse models to evaluate anti-inflammatory and antitumor effects via cytokine profiling (ELISA for TNF-α, IL-6) and histopathology .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s concentration-dependent toxicity across cell lines?
Discrepancies in toxicity (e.g., HEK293/tau vs. N2a/APP cells) may arise from differences in Chk1 dependency or off-target effects. Researchers should:
- Perform dose-response curves with multiple viability assays (MTT, ATP-based luminescence).
- Compare apoptosis markers (cleaved caspase-3) and DNA damage markers (γH2AX) across cell lines.
- Use isogenic cell lines with Chk1 knockout to isolate mechanism-specific effects .
Q. What strategies optimize this compound dosing in combination therapies to mitigate toxicity while enhancing efficacy?
Synergy with gemcitabine requires precise scheduling due to this compound’s cell cycle effects. Researchers should:
- Use factorial experimental designs to test staggered vs. concurrent dosing.
- Monitor pharmacokinetics (LC-MS/MS) and pharmacodynamics (pChk1 levels) in murine models.
- Apply Chou-Talalay combination indices to quantify synergism .
Q. How do CYP-mediated metabolic pathways impact this compound’s bioavailability, and what assays identify critical metabolites?
Cytochrome P450 enzymes (e.g., CYP3A4) metabolize this compound into active/inactive derivatives. Methods include:
- In vitro microsomal assays with NADPH cofactors.
- LC-HRMS to characterize metabolites in rat plasma.
- Recombinant CYP isoforms to pinpoint metabolic hotspots .
Q. What translational challenges arise when extrapolating this compound’s biomarker data from murine models to human trials?
Murine models (e.g., AOM/DSS) show reduced TNF-α and IL-6 with this compound, but human heterogeneity (e.g., tumor microenvironment, Chk1 polymorphism) may limit predictability. Solutions include:
- Patient-derived xenografts (PDX) to preserve human tumor biology.
- Multi-omics profiling (transcriptomics, proteomics) to identify conserved pathways .
Q. Methodological Considerations
- Dose-Response Experimental Design : Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Include vehicle controls and replicate experiments (n ≥ 3) .
- Data Reproducibility : Adopt MIAME (Minimum Information About a Microarray Experiment) and ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. Share raw data (e.g., flow cytometry FCS files) in public repositories .
- Ethical Compliance : Obtain IACUC approval for animal studies and ensure informed consent for human-derived samples .
Properties
IUPAC Name |
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZRWWGASYWYGB-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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